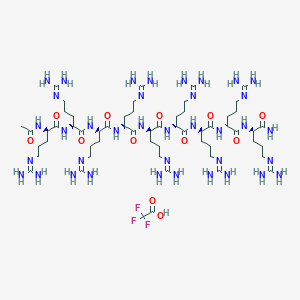
BCR/ABL 210 kD fusion protein (21-29)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BCR/ABL 210 kD fusion protein
Aplicaciones Científicas De Investigación
Leukemia Association and Transcript Expression : The Philadelphia (Ph) chromosome translocation in chronic myelogenous leukemia (CML) results in the formation of BCR/ABL genes, which are transcribed into hybrid transcripts leading to 210-kD fusion proteins (P210). These proteins are also found in acute lymphoblastic leukemia (Ph+ALL) cases (Saglio et al., 1996).
T-Cell Responses and Peptide Recognition : Research has shown that the BCR-ABL oncoprotein's p210b2a2 fusion region is recognized by HLA-DR2a restricted cytotoxic T lymphocytes. This finding is significant in the context of immune responses to chronic myelogenous leukemia (CML) (Ten Bosch et al., 1999).
Immunogenicity of BCR-ABL Breakpoint Peptide : Human CD4+ T cells can be elicited by primary in vitro immunization with a BCR-ABL breakpoint peptide. This demonstrates the potential for immunotherapeutic approaches in treating chronic myeloid leukemia (CML) (Bosch et al., 1996).
Model for Studying Pathogenesis : The expression of the 210-kD bcr/abl fusion oncoprotein in mice, through transduction of bone marrow cells, has been used to efficiently induce a chronic myelogenous leukemia-like disease. This model is valuable for studying the pathogenesis and treatment of CML (Pear et al., 1998).
Interaction with c-Myc Oncoprotein : The Bcr protein, which forms the fusion partner for Abl in leukemias, interacts with the c-Myc oncoprotein. This interaction suggests that one function of Bcr is to limit the activity of c-Myc, which may contribute to the high level of c-Myc protein observed in Bcr-Abl transformed cells (Mahon et al., 2003).
BCR/ABL Transcript Detection and Quantification : A study developed a monochrome multiplex real-time RT-PCR assay for the identification and quantification of BCR/ABL fusion transcripts, which are crucial in the clinical management of chronic myeloid leukemia and acute lymphoblastic leukemia (Gutiérrez et al., 2005).
Role in Acute Myelogenous Leukemia : Research indicates that the genomic configuration and translation product of Ph-positive acute myelogenous leukemia (AML) can be similar to that of Ph-positive acute lymphoblastic leukemia (ALL), highlighting the role of the BCR/ABL fusion protein in different types of leukemia (Kurzrock et al., 1987).
Antigenic Exposure of Joining Region : A study showed that the tumor-specific b2-a2 joining region in the native P210bcr-abl molecule is antigenically exposed, which is significant for antibody recognition in chronic myeloid leukemia (van Denderen et al., 1989).
Propiedades
Secuencia |
KQSSKALQR |
|---|---|
Fuente |
Homo sapiens (human) |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimo |
BCR/ABL 210 kD fusion protein (21-29) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




